molecular formula C8H7BrClN3O B2666634 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride CAS No. 2287316-89-4

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride

Cat. No.: B2666634
CAS No.: 2287316-89-4
M. Wt: 276.52
InChI Key: PPHGNCJQQGNTHJ-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride is a chemical compound with the molecular formula C8H7BrN4O·HCl. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and aldehyde functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-bromo-5-methylpyrazole with formamide under acidic conditions.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrazolo[1,5-a]pyrimidine core is treated with a formylating agent like DMF and POCl3.

    Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Typically carried out in the presence of a catalyst like acetic acid or under basic conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted pyrazolo[1,5-a]pyrimidines.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Condensation Products: Imines or hydrazones.

Scientific Research Applications

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.

    Chemical Biology: Used in the design of molecular probes for studying biological processes.

    Material Science: Its derivatives are explored for their photophysical properties and potential use in organic electronics.

    Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and other enzymes critical for cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
  • 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
  • Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride is unique due to the presence of both bromine and aldehyde functional groups, which provide distinct reactivity and synthetic versatility

Properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O.ClH/c1-5-7(4-13)8-10-2-6(9)3-12(8)11-5;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHGNCJQQGNTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1C=O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287316-89-4
Record name 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde hydrochloride
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